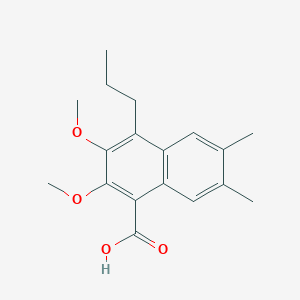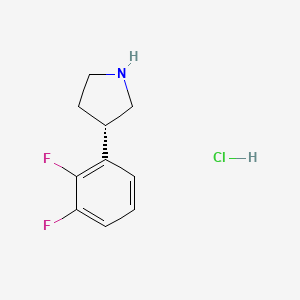
Methyl 3,3-difluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with a difluoromethylating agent. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The use of continuous flow reactors is also common to enhance the production rate and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoropropanoic acid.
Reduction: Reduction reactions can convert it into difluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Difluoropropanoic acid.
Reduction: Difluoropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,3-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which methyl 3,3-difluoropropanoate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-difluoropropanoate: Similar in structure but with fluorine atoms on the second carbon.
Ethyl 3,3-difluoropropanoate: An ethyl ester variant with similar reactivity.
Difluoropropanoic acid: The acid form of the compound.
Uniqueness
Methyl 3,3-difluoropropanoate is unique due to its specific placement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring precise chemical modifications .
Propriétés
Formule moléculaire |
C4H6F2O2 |
|---|---|
Poids moléculaire |
124.09 g/mol |
Nom IUPAC |
methyl 3,3-difluoropropanoate |
InChI |
InChI=1S/C4H6F2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
Clé InChI |
VKWKRFYQWSAEFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


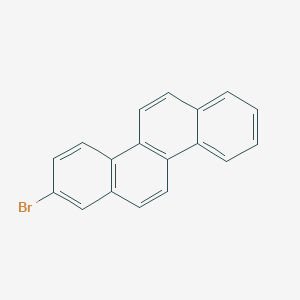

![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)


![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
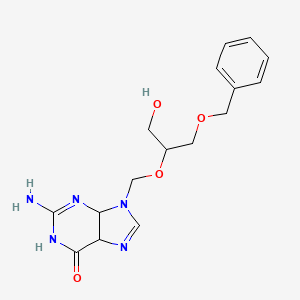
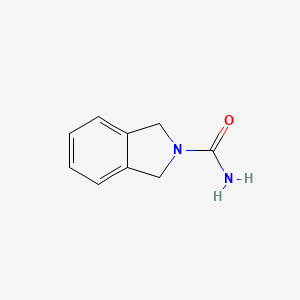

![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)

![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
